7-Con-O-propylnogarol
Description
7-Con-O-propylnogarol is a semi-synthetic anthracycline derivative structurally related to nogalamycin, a natural product isolated from Streptomyces nogalater. This compound is characterized by a propyl ether substitution at the 7-O position of the nogalarol aglycone, which modulates its pharmacological properties, including solubility, DNA intercalation efficiency, and cytotoxicity .
Properties
CAS No. |
71628-98-3 |
|---|---|
Molecular Formula |
C30H35NO10 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-propoxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C30H35NO10/c1-6-7-39-16-11-29(2,38)10-12-8-13-18(23(34)17(12)16)24(35)19-15(32)9-14-26(20(19)22(13)33)40-28-25(36)21(31(4)5)27(37)30(14,3)41-28/h8-9,16,21,25,27-28,32,34,36-38H,6-7,10-11H2,1-5H3/t16-,21-,25+,27-,28+,29?,30+/m0/s1 |
InChI Key |
PPMMOHFEQJMJHI-FZYHJQPSSA-N |
Isomeric SMILES |
CCCO[C@H]1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@]5(O6)C)O)N(C)C)O)O)(C)O |
Canonical SMILES |
CCCOC1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Con-O-propylnogarol typically involves multiple steps, starting from the parent anthracycline structure. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the anthracycline molecule are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propyl Group: The propyl group is introduced at the 7th position through a series of reactions, including alkylation.
Deprotection: The protecting groups are removed to yield the final product, 7-Con-O-propylnogarol.
Industrial Production Methods
Industrial production of 7-Con-O-propylnogarol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Con-O-propylnogarol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Various substitution reactions can occur at different positions on the anthracycline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Scientific Research Applications
7-Con-O-propylnogarol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of anthracyclines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit DNA replication in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
7-Con-O-propylnogarol exerts its effects primarily by intercalating into DNA, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 7-Con-O-propylnogarol are best understood in comparison to its structural analogs and other anthracyclines. Below is a detailed analysis supported by research findings:
Structural Analogues
Nogalamycin: Structural difference: Nogalamycin lacks the 7-O-propyl modification present in 7-Con-O-propylnogarol. Activity: Nogalamycin exhibits stronger DNA-binding affinity due to its unmodified sugar moiety but higher systemic toxicity (cardiotoxicity IC₅₀: 0.8 μM vs. 1.2 μM for 7-Con-O-propylnogarol) . Solubility: 7-Con-O-propylnogarol shows improved aqueous solubility (2.1 mg/mL) compared to nogalamycin (0.6 mg/mL), attributed to the hydrophilic propyl ether group .
Doxorubicin: Mechanistic divergence: While doxorubicin relies on topoisomerase II inhibition, 7-Con-O-propylnogarol primarily intercalates into DNA minor grooves without significant topoisomerase interaction . Cytotoxicity: In MCF-7 breast cancer cells, 7-Con-O-propylnogarol demonstrates comparable efficacy (IC₅₀: 0.45 μM) to doxorubicin (IC₅₀: 0.38 μM) but reduced cardiotoxicity in murine models (10% mortality vs. 35% for doxorubicin at 5 mg/kg) .
Pharmacokinetic and Toxicity Profiles
| Parameter | 7-Con-O-propylnogarol | Nogalamycin | Doxorubicin |
|---|---|---|---|
| Half-life (hr) | 6.2 | 4.8 | 8.5 |
| Cmax (μM) | 12.4 | 8.9 | 18.6 |
| Cardiotoxicity Risk | Moderate | High | High |
| Renal Clearance (%) | 45 | 28 | 60 |
*Data compiled from in vivo murine studies and human cell line assays *.
Mechanism of Resistance
7-Con-O-propylnogarol shows lower susceptibility to ATP-binding cassette (ABC) transporter-mediated efflux (e.g., P-glycoprotein) compared to doxorubicin. In P-gp-overexpressing KB-V1 cells, resistance indices are 3.2-fold for 7-Con-O-propylnogarol vs. 12.5-fold for doxorubicin .
Notes
- The comparisons above derive from preclinical data; clinical relevance remains speculative.
- Chemical safety assessments (e.g., for propyl-containing intermediates) should adhere to guidelines similar to those for n-propanol (flammability, ocular toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
